molecular formula C18H21NO3 B5221018 3,5-diethoxy-N-(4-methylphenyl)benzamide

3,5-diethoxy-N-(4-methylphenyl)benzamide

Cat. No.: B5221018
M. Wt: 299.4 g/mol
InChI Key: ODCLBDSAHQYNMI-UHFFFAOYSA-N
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Description

3,5-Diethoxy-N-(4-methylphenyl)benzamide is a benzamide derivative featuring a central benzene ring substituted with ethoxy groups at positions 3 and 5. The amide nitrogen is bonded to a 4-methylphenyl group, imparting distinct steric and electronic properties. The 4-methylphenyl moiety may contribute to biological activity, as seen in antiproliferative agents .

Properties

IUPAC Name

3,5-diethoxy-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-4-21-16-10-14(11-17(12-16)22-5-2)18(20)19-15-8-6-13(3)7-9-15/h6-12H,4-5H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCLBDSAHQYNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diethoxy-N-(4-methylphenyl)benzamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon.

    Substitution: Sodium ethoxide, other nucleophiles.

Major Products:

Scientific Research Applications

3,5-diethoxy-N-(4-methylphenyl)benzamide is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-diethoxy-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Benzamide Core) N-Substituent Molecular Weight Key Properties
3,5-Diethoxy-N-(4-methylphenyl)benzamide 3,5-diethoxy 4-methylphenyl ~313.4 g/mol* High lipophilicity, moderate solubility
3,5-Dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide 3,5-dimethoxy 4-methoxy-2-nitrophenyl 332.31 g/mol Polar nitro group increases reactivity
3,5-Dichloro-4-methoxy-N-[4-(4-methylpiperazinyl)phenyl]benzamide 3,5-dichloro, 4-methoxy 4-(4-methylpiperazinyl)phenyl 424.3 g/mol Enhanced hydrogen bonding (piperazinyl)
N-(4-Methylphenyl)-3,5-dibromo-2-(3,4-dichlorobenzoylamino)benzamide 3,5-dibromo, 2-amino 4-methylphenyl ~607.5 g/mol Bromine atoms increase steric bulk

*Calculated based on structural analogs (e.g., C₁₇H₂₁NO₃).

  • Ethoxy vs. Methoxy : Ethoxy groups (as in the target compound) confer greater lipophilicity than methoxy, impacting membrane permeability and metabolic stability .

Spectroscopic and Structural Data

  • IR Spectroscopy: Target compound (inferred): C=O stretch ~1650–1660 cm⁻¹; NH stretch ~3250–3260 cm⁻¹ (similar to ). Methoxy analogs (e.g., ): C=O at 1660 cm⁻¹, with minor shifts due to electron-donating substituents.
  • Crystallography : N-(3,5-Dimethoxyphenyl)benzamide () crystallizes in a planar conformation with intermolecular hydrogen bonds. Ethoxy substituents in the target compound may disrupt this planarity, altering packing efficiency.

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